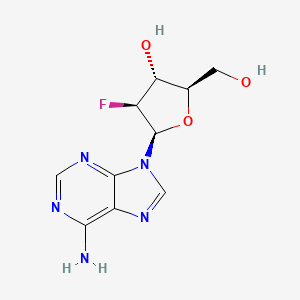9-(2-Deoxy-2-fluoro-beta-d-arabinofuranosyl)adenine
CAS No.: 20227-41-2
Cat. No.: VC4191638
Molecular Formula: C10H12FN5O3
Molecular Weight: 269.236
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20227-41-2 |
|---|---|
| Molecular Formula | C10H12FN5O3 |
| Molecular Weight | 269.236 |
| IUPAC Name | (2R,3R,4S,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
| Standard InChI | InChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5+,7-,10-/m1/s1 |
| Standard InChI Key | ZGYYPTJWJBEXBC-GQTRHBFLSA-N |
| SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (C₁₀H₁₂FN₅O₃, molecular weight 269.23 g/mol) is a modified nucleoside in which the 2′-hydroxyl group of the arabinofuranose sugar is replaced by a fluorine atom. This substitution enhances metabolic stability and alters sugar puckering, which is critical for its hybridization properties . The compound is also known by synonyms such as 2′-FANA-adenosine and 2′-deoxy-2′-fluoroarabinoadenosine, reflecting its structural relationship to arabinonucleic acids (ANA) .
Conformational Analysis
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine involves a multi-step process centered on the condensation of 2,6-dichloropurine (1) with 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (2). Silylation of N⁶-benzoyladenine (6) followed by coupling with 2 yields the target nucleoside (7) in 14% yield, alongside α-anomer (8) and N⁷-α-isomer (9) byproducts . Chromatographic separation is required to isolate the desired β-anomer .
Optimization for Scale-Up
A 2002 study improved the synthesis of related 2′-fluoroarabinonucleosides by employing 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (1) as a glycosyl donor. Coupling with 2-chlorohypoxanthine (2) produced 2-chloro-β-araF-I (3) in 52% yield, which was subsequently aminated to yield the guanine analogue . This method highlights the versatility of halogenated intermediates in accessing diverse 2′F-ANA nucleosides .
Phosphoramidite Building Blocks
The arabinosides 7 and 12 (guanine analogue) are converted into phosphoramidites 13 and 14, enabling automated oligonucleotide synthesis. These building blocks facilitate the incorporation of 2′F-ANA modifications into antisense oligonucleotides (ASOs) targeting specific mRNA regions .
Biochemical Applications and Antisense Properties
Hybridization and Gene Silencing
Four 15-mer oligonucleotides (AS1–AS4) complementary to the firefly luciferase mRNA initiation codon were synthesized to evaluate the impact of 2′F-ANA modifications . Notably:
-
AS1: Unmodified 2′-deoxy oligonucleotide.
-
AS2: Contains 7 (ara-A 2′F) at the sole adenine position.
-
AS3: Incorporates 12 (ara-G 2′F) at three guanine positions.
-
AS4: Combines 7 and 12 at respective sites.
All modified ASOs exhibited equivalent affinity to complementary DNA and RNA compared to unmodified AS1, with no loss in hybridization efficiency . Furthermore, AS2–AS4 demonstrated comparable ability to inhibit luciferase expression in a cell-free transcription-translation system, underscoring the compatibility of 2′F-ANA modifications with biological activity .
Comparative Advantages Over Natural Nucleosides
The 2′-fluoro substitution confers three key advantages:
-
Enhanced Nuclease Resistance: The fluorine atom sterically hinders enzymatic degradation, prolonging oligonucleotide half-life .
-
Improved Binding Affinity: The sugar pucker modulation promotes stable duplex formation without compromising specificity .
-
Metabolic Stability: Unlike natural nucleosides, 2′F-ANA analogues resist deamination and phosphorolysis, as demonstrated in studies of related compounds like Cl-F-ara-A .
Related Compounds and Derivatives
2′-Deoxy-2′-fluoroarabinoguanine
The guanine analogue (12) shares similar synthetic challenges, often requiring optimized coupling strategies to achieve moderate yields . Its conformational equilibria between N- and S-rotamers may contribute to distinct hybridization dynamics compared to the adenine derivative .
Cl-F-ara-A: A Cytotoxic Derivative
2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (Cl-F-ara-A) exemplifies the therapeutic potential of fluorinated nucleosides. As a deoxyadenosine analogue resistant to deamination, it forms a triphosphate metabolite (Cl-F-ara-ATP) that inhibits DNA synthesis and demonstrates cytotoxicity across cell lines . This underscores the broader applicability of 2′F-ANA scaffolds in drug development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume